molecular formula C14H14O2 B057181 1,1-Bis(4-hydroxyphenyl)ethane CAS No. 2081-08-5

1,1-Bis(4-hydroxyphenyl)ethane

Cat. No. B057181
CAS RN: 2081-08-5
M. Wt: 214.26 g/mol
InChI Key: HCNHNBLSNVSJTJ-UHFFFAOYSA-N
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Patent
US04101391

Procedure details

A solution of 5.0 grams (0.011 mole) of 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane dissolved in 30 milliliters of tetralin containing 0.2 gram (0.0012 mole) of p-toluensulfonic acid was heated to reflux for a total of 3 hours. The reaction mixture was cooled and poured into 50 milliliters of water. The precipitated solid was collected by suction filtration and recrystallized from ethanol to yield 2.3 grams (97 percent) of bisphenol E, melting point 199°-200° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C(C1C=[C:7]([CH2:16][CH2:17][C:18]2[CH:23]=[C:22](C(C)(C)C)[C:21]([OH:28])=[C:20](C(C)(C)C)[CH:19]=2)[CH:8]=[C:9]([C:12]([CH3:15])(C)C)C=1O)(C)(C)C.[CH2:33]1C2C(=CC=CC=2)CCC1.[OH2:43]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:33][CH:17]([C:18]1[CH:19]=[CH:20][C:21]([OH:28])=[CH:22][CH:23]=1)[C:16]1[CH:7]=[CH:8][C:9]([OH:43])=[CH:12][CH:15]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a total of 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.